molecular formula C7H7Cl2N3O B7549313 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide

2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide

Cat. No. B7549313
M. Wt: 220.05 g/mol
InChI Key: FLULAACGFNPBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide, also known as ADCI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ADCI is a white crystalline solid that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide is not fully understood. However, it is believed that 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide acts by inhibiting the activity of enzymes involved in various biological processes. For example, 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide inhibits the growth of various cancer cell lines. In vivo studies have shown that 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide has anti-inflammatory and analgesic effects. 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide has also been shown to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide in lab experiments is its high purity and stability. 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide is also readily available and relatively inexpensive. However, one limitation of using 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research on 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide. One area of interest is the development of novel materials using 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide as a building block. Another area of interest is the optimization of the synthesis method to obtain higher yields of 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide. Additionally, more research is needed to fully understand the mechanism of action of 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide and its potential applications in medicine and agriculture.
In conclusion, 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide is a chemical compound with potential applications in various fields. Its synthesis method has been optimized to obtain high yields of pure 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide. 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide has been extensively studied for its potential applications in medicine, agriculture, and materials science. Its mechanism of action is not fully understood, but it is believed to inhibit the activity of enzymes involved in various biological processes. 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide has a range of biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, there are several future directions for the research on 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide.

Synthesis Methods

The synthesis of 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide involves the reaction of 2,4-dichloroaniline with hydroxylamine hydrochloride in the presence of sodium carbonate. The resulting product is then treated with phosgene to yield 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide. This synthesis method has been optimized to obtain high yields of 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide with purity greater than 98%.

Scientific Research Applications

2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide has been shown to have antitumor, anti-inflammatory, and antimicrobial properties. In agriculture, 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide has been used as a herbicide and insecticide. In materials science, 2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3O/c8-3-1-4(7(11)12-13)6(10)5(9)2-3/h1-2,13H,10H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLULAACGFNPBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=NO)N)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1/C(=N/O)/N)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide

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